molecular formula C20H25ClN2O2 B14481487 alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol CAS No. 66307-61-7

alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol

Cat. No.: B14481487
CAS No.: 66307-61-7
M. Wt: 360.9 g/mol
InChI Key: DWCYMFYXKFCWTH-UHFFFAOYSA-N
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Description

Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol typically involves multiple steps, including the formation of the piperazine ring and the introduction of the chlorophenyl and tolyl groups. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the reaction of piperazine with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Tolyl Group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), p-chlorobenzyl chloride

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced aromatic rings

    Substitution: Substituted benzylic derivatives

Scientific Research Applications

Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Beta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
  • Gamma-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol
  • Delta-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol

Uniqueness

Alpha-(p-Chlorophenoxymethyl)-4-(o-tolyl)-1-piperazineethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

66307-61-7

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C20H25ClN2O2/c1-16-4-2-3-5-20(16)23-12-10-22(11-13-23)14-18(24)15-25-19-8-6-17(21)7-9-19/h2-9,18,24H,10-15H2,1H3

InChI Key

DWCYMFYXKFCWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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